![molecular formula C20H20N2O7 B2435846 Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1421515-77-6](/img/structure/B2435846.png)
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate
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Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group , an amino group, a hydroxypropyl group, an oxoacetamido group, and a benzoate group. These groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group, for example, is a cyclic structure with oxygen atoms incorporated into the ring .Scientific Research Applications
Synthesis of Novel Organo Selenium Compounds
Compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit have been used in the synthesis of novel organoselenium compounds . These compounds have been characterized by elemental analysis and various spectroscopic techniques .
Detection of Carcinogenic Lead
Compounds similar to the one have been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of these compounds on a GCE with the conducting polymer matrix Nafion (NF) .
Antitumor Activities
A series of novel compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines .
Antifungal Activity
Compounds incorporating the benzo[d][1,3]dioxol-5-yl subunit have been evaluated for their in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .
properties
IUPAC Name |
methyl 4-[[2-[[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O7/c1-27-20(26)12-2-5-14(6-3-12)22-19(25)18(24)21-9-8-15(23)13-4-7-16-17(10-13)29-11-28-16/h2-7,10,15,23H,8-9,11H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFZBZCAUHJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate |
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